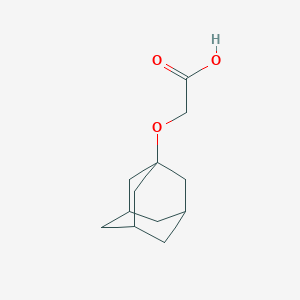
(Adamantan-1-yloxy)-acetic acid
Vue d'ensemble
Description
“(Adamantan-1-yloxy)-acetic acid” is a chemical compound with the molecular formula C12H18O3 . It has an average mass of 210.270 Da and a monoisotopic mass of 210.125595 Da . This compound is also known by other names such as “(Adamantan-1-yloxy)essigsäure” in German, “(tricyclo [3.3.1.13,7]dec-1-yloxy)acetic acid”, and “Acide (adamantan-1-yloxy)acétique” in French .
Molecular Structure Analysis
The molecular structure of “(Adamantan-1-yloxy)-acetic acid” consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure is based on the adamantine core, a dense and rigid structure that is highly resistant to thermal and chemical stresses .
Physical And Chemical Properties Analysis
“(Adamantan-1-yloxy)-acetic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 366.7±15.0 °C at 760 mmHg, and a flash point of 142.6±13.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 47 Å2 and a molar volume of 173.7±5.0 cm3 .
Applications De Recherche Scientifique
Cytotoxic and Apoptotic Effects
[4‐(Adamantane‐1‐carboxamido)‐3‐oxo‐1‐thia‐4‐azaspiro[4.4]nonan‐2‐yl]acetic acid derivatives, including ones structurally similar to (Adamantan-1-yloxy)-acetic acid, have been investigated for their cytotoxicity against various cancer cell lines. They showed significant cytotoxic effects, especially on human lung carcinoma cells, and also induced apoptosis in certain conditions (Turk-Erbul et al., 2021).
Physical-Chemical Properties and Synthesis
The synthesis and physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters, related to (Adamantan-1-yloxy)-acetic acid, have been studied. These compounds exhibit high biological activity and can be intermediates for the synthesis of other biologically active substances (Odyntsova, 2017).
Propriétés
IUPAC Name |
2-(1-adamantyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSYNZPEBDAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Adamantan-1-yloxy)-acetic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

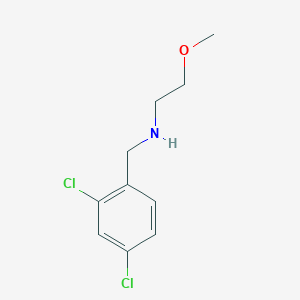
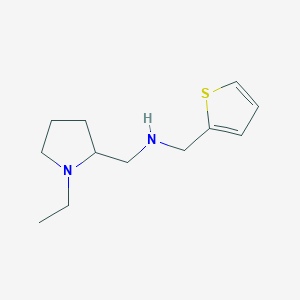
![2-(4-Morpholinyl)-5-{[4-(1-pyrrolidinyl)benzyl]amino}benzoic acid](/img/structure/B358782.png)
![2-Methoxy-6-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenol](/img/structure/B358794.png)
![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)
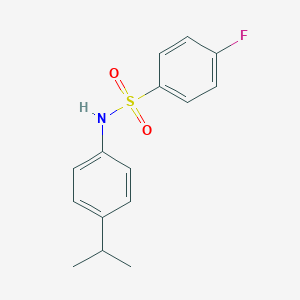
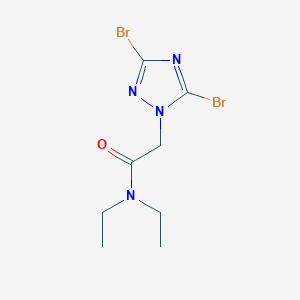
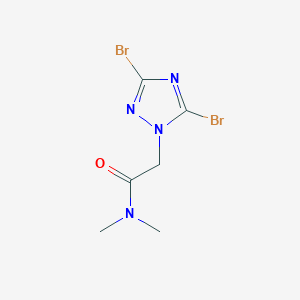
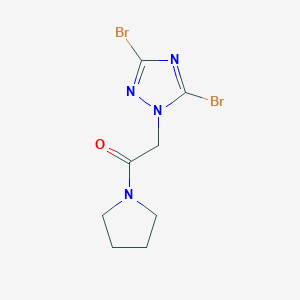
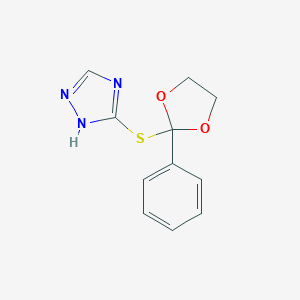
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![5-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B358899.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)